Sennoside D

Vue d'ensemble

Description

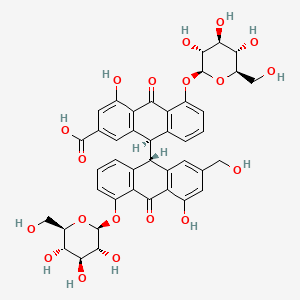

Le Sennosidé D est un dérivé naturel d'anthraquinone et un glycoside dimère que l'on trouve principalement dans les feuilles du plant de Séné (Senna alexandrina Mill.) et de la Rhubarbe (Rheum officinale Baill). Il est l'un des quatre principaux sennosides (A, B, C et D) connus pour leurs puissantes propriétés laxatives. Le Sennosidé D, comme ses homologues, est utilisé dans la médecine traditionnelle à base de plantes pour traiter la constipation et d'autres problèmes digestifs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Sennosidé D peut être synthétisé par extraction des feuilles de Séné ou des racines de Rhubarbe. Le processus comprend les étapes suivantes :

Méthodes de production industrielle : Dans les milieux industriels, la production de Sennosidé D implique des processus d'extraction et de purification à grande échelle. Le matériel végétal est traité en vrac et les sennosides sont isolés en utilisant une extraction par solvant suivie d'une purification chromatographique. Le produit final est ensuite séché et emballé pour être utilisé dans des formulations pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le Sennosidé D subit diverses réactions chimiques, notamment :

Oxydation : Le Sennosidé D peut être oxydé pour former des dérivés d'anthraquinone.

Réduction : La réduction du Sennosidé D conduit à la formation de dérivés d'anthrone.

Hydrolyse : L'hydrolyse du Sennosidé D entraîne la formation d'aglycones et de fractions de sucre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Hydrolyse : L'hydrolyse acide ou enzymatique est utilisée pour décomposer le Sennosidé D en ses composants constitutifs.

Principaux produits :

Oxydation : Dérivés d'anthraquinone.

Réduction : Dérivés d'anthrone.

Hydrolyse : Aglycones et fractions de sucre.

4. Applications de la recherche scientifique

Le Sennosidé D a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le Sennosidé D exerce ses effets principalement par son action sur les intestins. Il est métabolisé par les bactéries intestinales en métabolites actifs, y compris la rhéoanthrone. Ces métabolites stimulent la muqueuse intestinale, ce qui entraîne une augmentation de l'activité péristaltique et des mouvements de l'intestin. Les cibles moléculaires impliquées comprennent la cyclooxygénase 2 (COX2) et la prostaglandine E2 (PGE2), qui jouent un rôle dans la réponse inflammatoire et la motilité intestinale .

Applications De Recherche Scientifique

Pharmacological Properties

Sennoside D exhibits various pharmacological effects that make it a subject of interest in medical research:

- Laxative Effects : this compound is primarily known for its role as a laxative. It acts by stimulating peristalsis in the intestines, promoting bowel movements. This property is utilized in treating constipation and is commonly found in over-the-counter laxative formulations .

- Antibacterial Activity : Research indicates that this compound possesses significant antibacterial properties. It has shown effectiveness against various bacterial strains, including Streptococcus pneumoniae, which highlights its potential as a natural antimicrobial agent .

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections .

- Anti-tumor Potential : Preliminary studies suggest that this compound may have anti-cancer properties. It has been observed to inhibit tumor growth and metastasis in certain cancer cell lines, thus warranting further exploration as a potential anti-cancer therapeutic .

Therapeutic Uses

The therapeutic applications of this compound extend beyond its laxative effects:

- Weight Management : Due to its laxative properties, this compound is sometimes included in weight loss products. However, long-term use for this purpose raises concerns about safety and potential side effects .

- Hepatoprotective Effects : Some studies indicate that this compound may offer protective effects on liver function, making it a candidate for further research in hepatology .

Case Studies and Clinical Evidence

Several case studies have documented the effects and applications of this compound:

- Laxative Protocols : A clinical study compared bowel protocols using sennosides with and without additional agents. Results indicated that patients using sennosides experienced varying degrees of efficacy, with some reporting adverse effects such as diarrhea .

- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria and fungi. For instance, it was effective against Streptococcus pneumoniae and several fungal strains, suggesting its potential use in treating infections .

- Safety Profile : Reports of adverse reactions associated with sennosides highlight the importance of monitoring their use. Cases of allergic reactions and gastrointestinal disturbances have been documented, emphasizing the need for cautious administration under medical supervision .

Research Findings

Recent research has focused on the mechanisms underlying the pharmacological effects of this compound:

- Mechanism of Action : Studies suggest that this compound may exert its laxative effect by enhancing intestinal motility through interactions with specific receptors in the gut .

- Metabolism Studies : Investigations into how this compound is metabolized in humans reveal that it is converted into active metabolites by gut microbiota, which may contribute to its therapeutic effects .

Mécanisme D'action

Sennoside D exerts its effects primarily through its action on the intestines. It is metabolized by gut bacteria into active metabolites, including rheinanthrone. These metabolites stimulate the intestinal mucosa, leading to increased peristaltic activity and bowel movements. The molecular targets involved include cyclooxygenase 2 (COX2) and prostaglandin E2 (PGE2), which play a role in the inflammatory response and intestinal motility .

Comparaison Avec Des Composés Similaires

Le Sennosidé D est l'un des quatre principaux sennosides, les autres étant le Sennosidé A, le Sennosidé B et le Sennosidé C. Bien que tous les sennosides partagent des propriétés laxatives similaires, ils diffèrent par leur structure chimique et leur puissance :

Sennosidé A : Connu pour son fort effet laxatif et est le plus étudié parmi les sennosides.

Sennosidé B : Similaire au Sennosidé A mais légèrement moins puissant.

Sennosidé C : Moins commun et moins puissant que le Sennosidé A et B.

Le Sennosidé D est unique par sa structure chimique spécifique, qui contribue à ses propriétés pharmacologiques distinctes et à ses applications thérapeutiques potentielles .

Activité Biologique

Sennoside D is a natural compound primarily derived from the Senna plant, known for its laxative properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a dianthrone glycoside, consisting of two rhein moieties linked by a glycosidic bond. Its chemical structure contributes to its biological activity, particularly in gastrointestinal functions. The compound is part of a larger family of sennosides that include Sennosides A, B, and C, each with varying degrees of efficacy and safety profiles.

Pharmacological Effects

The biological activities of this compound have been studied extensively. Key effects include:

- Laxative Activity : this compound acts as a stimulant laxative by promoting peristalsis in the intestines. It is converted into active metabolites by gut microbiota, enhancing bowel movements through increased secretion of water and electrolytes into the intestine .

- Antioxidant Properties : Recent studies suggest that this compound exhibits antioxidant effects, potentially reducing oxidative stress in various tissues. This action may contribute to its protective effects against gastrointestinal damage .

- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory actions by inhibiting pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses in the gut .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Gut Microbiota Modulation : this compound influences gut microbiota composition, promoting beneficial bacterial growth while inhibiting pathogenic species. This modulation is crucial for maintaining intestinal health and function .

- Stimulation of Mucosal Secretion : The compound enhances mucosal secretion in the intestines, which aids in stool passage and hydration. This effect is vital for its laxative properties .

- Interaction with Ion Channels : this compound may interact with ion channels in the intestinal epithelium, facilitating electrolyte movement and fluid secretion into the lumen .

Toxicity and Safety Profile

While this compound is generally considered safe when used appropriately, some studies have reported potential side effects associated with excessive use:

- Renal Effects : Long-term administration has been linked to renal pigment deposition and slight hyperplasia in animal studies. However, these changes were reversible upon cessation of treatment .

- Gastrointestinal Disturbances : High doses may lead to diarrhea or cramping due to overstimulation of intestinal motility .

Case Studies and Clinical Applications

Several clinical studies have highlighted the therapeutic potential of this compound:

- Chronic Constipation Treatment : In a randomized controlled trial involving patients with chronic constipation, this compound significantly improved bowel frequency compared to placebo .

- Irritable Bowel Syndrome (IBS) : A study indicated that patients with IBS experienced relief from symptoms when treated with this compound, attributed to its laxative and anti-inflammatory properties .

- Weight Management : Research suggests that Sennosides may assist in weight management by modulating gut microbiota and enhancing metabolic processes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Effect Observed | Methodology | Results |

|---|---|---|---|

| Le et al., 2019 | Laxative Effect | In vivo (mice) | Increased bowel movements |

| Chen et al., 1999 | Anti-inflammatory | In vivo (rats) | Reduced cytokine levels |

| Ma et al., 2020 | Gut Microbiota Modulation | In vitro & In vivo | Improved microbial diversity |

Propriétés

IUPAC Name |

(9R)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26+,27-,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWOUNNKSHIAFK-MIIKWYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37271-17-3 | |

| Record name | Sennoside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037271173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37271-17-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNOSIDE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420RX05469 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the antimicrobial activity of Sennoside D?

A1: The research found that this compound, a compound isolated from the Cassia pumila plant, exhibited antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 140 µg/ml []. This suggests that this compound might interfere with the growth and survival of this particular bacterium.

Q2: Are there other sennosides with notable antimicrobial activity?

A2: Yes, the study also highlighted the antimicrobial activity of Sennoside B against Rhizoctonia bataticola, a fungal pathogen, with an MIC of 170 µg/ml []. This finding indicates that different sennosides may possess varying degrees of efficacy against different microbial species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.